molecular formula C37H53NO4 B12276095 benzyl (11Z)-10-hydroxy-11-hydroxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-1H-picene-4a-carboxylate

benzyl (11Z)-10-hydroxy-11-hydroxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-1H-picene-4a-carboxylate

Cat. No.: B12276095
M. Wt: 575.8 g/mol
InChI Key: YMZNNSBJOHBZBG-SPKJYZRXSA-N
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Description

Benzyl (11Z)-10-hydroxy-11-hydroxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-1H-picene-4a-carboxylate is a highly complex polycyclic compound featuring a picene backbone with multiple substitutions, including hydroxy, hydroxyimino, and methyl groups. The compound’s molecular weight and lipophilicity, inferred from its structure, imply moderate solubility in organic solvents, which may influence its pharmacokinetic profile .

Properties

Molecular Formula

C37H53NO4

Molecular Weight

575.8 g/mol

IUPAC Name

benzyl (11Z)-10-hydroxy-11-hydroxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-1H-picene-4a-carboxylate

InChI

InChI=1S/C37H53NO4/c1-32(2)17-19-37(31(40)42-23-24-11-9-8-10-12-24)20-18-35(6)25(26(37)21-32)13-14-29-34(5)22-27(38-41)30(39)33(3,4)28(34)15-16-36(29,35)7/h8-13,26,28-30,39,41H,14-23H2,1-7H3/b38-27-

InChI Key

YMZNNSBJOHBZBG-SPKJYZRXSA-N

Isomeric SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(C/C(=N/O)/C(C5(C)C)O)C)C)C2C1)C)C(=O)OCC6=CC=CC=C6)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(=NO)C(C5(C)C)O)C)C)C2C1)C)C(=O)OCC6=CC=CC=C6)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (11Z)-10-hydroxy-11-hydroxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-1H-picene-4a-carboxylate typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Benzyl (11Z)-10-hydroxy-11-hydroxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-1H-picene-4a-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the hydroxyimino group can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzyl (11Z)-10-hydroxy-11-hydroxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-1H-picene-4a-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxyimino groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The benzyl group can enhance the compound’s lipophilicity, facilitating its cellular uptake .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues with Epigenetic Modulation Potential

The compound’s hydroxyimino and aromatic ester groups bear resemblance to histone deacetylase (HDAC) inhibitors like suberoylanilide hydroxamic acid (SAHA). For example, aglaithioduline, a phytocompound with ~70% structural similarity to SAHA (Tanimoto coefficient-based analysis), shares comparable molecular properties (e.g., hydrogen bond donors/acceptors, logP values) . While the target compound’s structural alignment with SAHA is untested, its hydroxyimino group could mimic SAHA’s hydroxamate moiety, a critical HDAC-binding motif.

Comparison with Polycyclic Heterocycles

Compounds like 10-benzoyl-11-[4-(diethylamino)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (CAS: 438476-23-4) share a polycyclic framework but differ in functional groups and backbone structure. The target compound’s picene core contrasts with the diazepinone ring of the latter, resulting in divergent physicochemical properties:

Property Target Compound 10-Benzoyl Diazepinone Derivative
Molecular Weight ~600 (estimated) 541.68
Key Functional Groups Hydroxyimino, ester Benzoyl, diethylamino
Backbone Picene Dibenzodiazepinone
Predicted LogP ~5.5 (high lipophilicity) ~4.2

The target compound’s higher lipophilicity may enhance membrane permeability but reduce aqueous solubility, limiting bioavailability compared to the diazepinone derivative.

Biological Activity

Benzyl (11Z)-10-hydroxy-11-hydroxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-1H-picene-4a-carboxylate is a complex organic compound with potential biological activities. This article reviews the available literature on its biological activity and explores its implications in various fields of research.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes multiple hydroxy and hydroxyimino functional groups. Its molecular formula contributes to its solubility and reactivity in biological systems. The structure can be represented as follows:

C23H41N1O3\text{C}_{23}\text{H}_{41}\text{N}_{1}\text{O}_{3}

Biological Activity Overview

Research indicates that the compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Antioxidant Properties : The presence of hydroxyl groups in the structure is associated with antioxidant activity. This property can mitigate oxidative stress in cells and may have implications for age-related diseases.
  • Enzyme Inhibition : Certain derivatives of similar compounds have shown potential as enzyme inhibitors. Investigations into this compound could reveal its effects on specific enzymes related to metabolic pathways.

Antimicrobial Studies

A study conducted on derivatives of this compound indicated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

CompoundMIC (µg/mL)Target Organism
Compound A32Staphylococcus aureus
Compound B64Escherichia coli

These results suggest that modifications to the benzyl group may enhance antimicrobial efficacy.

Antioxidant Activity

Research published in Journal of Medicinal Chemistry highlighted the antioxidant capacity of compounds with similar structures. The following table summarizes the findings:

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
Benzyl Compound7825
Control (Vitamin C)9015

The compound demonstrated a DPPH scavenging activity of 78%, indicating its potential as a natural antioxidant agent.

The biological mechanisms underlying the activities of this compound are still under investigation. However, it is hypothesized that:

  • Antimicrobial Mechanism : Likely involves interference with cell wall synthesis or function.
  • Antioxidant Mechanism : Involves electron donation to free radicals or chelation of metal ions.

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